(3-Formylphenyl) 2-bromobenzoate
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Overview
Description
(3-Formylphenyl) 2-bromobenzoate is an organic compound with the molecular formula C14H9BrO3 and a molecular weight of 305.12 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 2-bromobenzoic acid. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formylphenyl) 2-bromobenzoate typically involves the esterification of 3-formylphenol with 2-bromobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Formylphenyl) 2-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran under an inert atmosphere.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl benzoates.
Reduction: (3-Hydroxyphenyl) 2-bromobenzoate.
Oxidation: (3-Carboxyphenyl) 2-bromobenzoate.
Scientific Research Applications
(3-Formylphenyl) 2-bromobenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (3-Formylphenyl) 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Bromo-2-formylpyridine
- 5-Bromo-2,3-dimethoxybenzonitrile
- 2-Amino-3-bromobenzoic acid
- 3-Bromo-2-formylfuran
- 2-Bromo-5-methyl-4-phenylthiazole
Comparison: (3-Formylphenyl) 2-bromobenzoate is unique due to the presence of both a formyl group and a bromine atom, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
(3-formylphenyl) 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFGTOPMPBQGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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